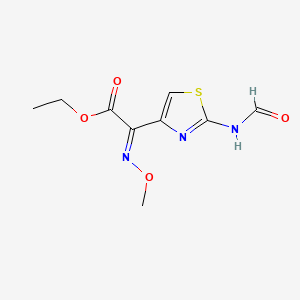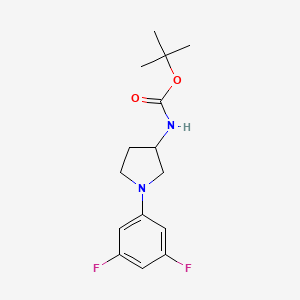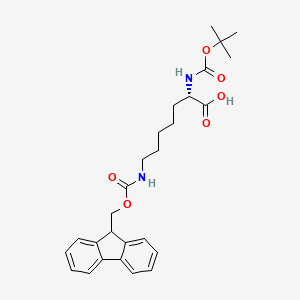
(S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid is a synthetic compound commonly used in peptide synthesis. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butoxycarbonyl (Boc) protecting group, which are essential in the stepwise construction of peptides. This compound is particularly valuable in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the heptanoic acid is first protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Fluorenylmethoxycarbonyl (Fmoc) Group: The Boc-protected amino acid is then coupled with the Fmoc group. This is done using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate or sodium bicarbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
Deprotection Reactions: The compound undergoes deprotection reactions to remove the Fmoc and Boc groups. The Fmoc group is typically removed using a base such as piperidine, while the Boc group is removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: It participates in coupling reactions to form peptide bonds. Common reagents for these reactions include carbodiimides like dicyclohexylcarbodiimide (DCC) and activators like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt).
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.
科学研究应用
(S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid is widely used in:
Peptide Synthesis: As a building block in the synthesis of peptides for research and therapeutic purposes.
Drug Development: In the development of peptide-based drugs.
Biological Studies: To study protein-protein interactions and enzyme-substrate interactions.
Material Science: In the development of peptide-based materials with unique properties.
作用机制
The compound acts as a protected amino acid in peptide synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. During peptide synthesis, these protecting groups are selectively removed to allow the formation of peptide bonds. The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application.
相似化合物的比较
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-7-((9H-fluoren-9-ylmethoxy)carbonylamino)heptanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-7-((9H-fluoren-9-ylmethoxy)carbonylamino)octanoic acid
Uniqueness
(S)-7-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)heptanoic acid is unique due to its specific chain length and the presence of both Fmoc and Boc protecting groups. This combination provides versatility in peptide synthesis, allowing for the selective removal of protecting groups under mild conditions, which is crucial for the synthesis of complex peptides.
属性
分子式 |
C27H34N2O6 |
|---|---|
分子量 |
482.6 g/mol |
IUPAC 名称 |
(2S)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid |
InChI |
InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29-23(24(30)31)15-5-4-10-16-28-25(32)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t23-/m0/s1 |
InChI 键 |
JEFQQJGBNAHCPR-QHCPKHFHSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



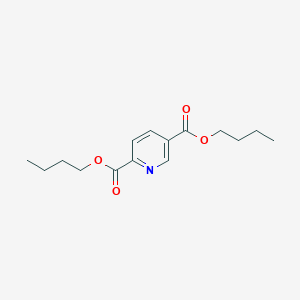
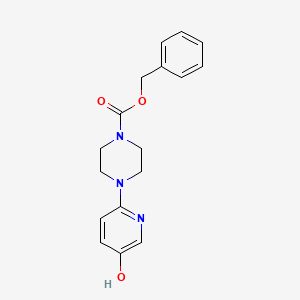
![(R)-5-(Tert-butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-C]pyrazole-4-carboxylic acid](/img/structure/B14033819.png)
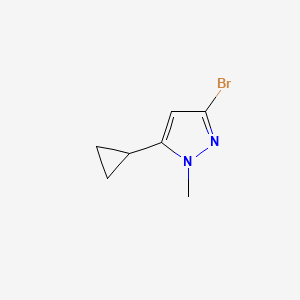

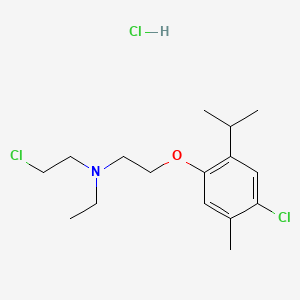
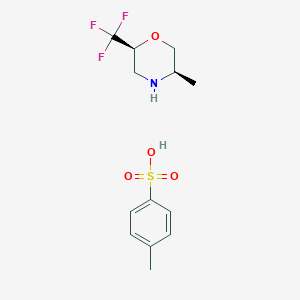
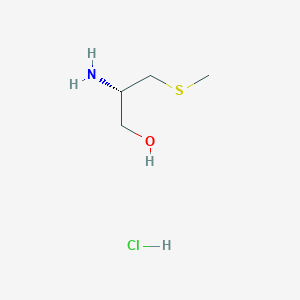

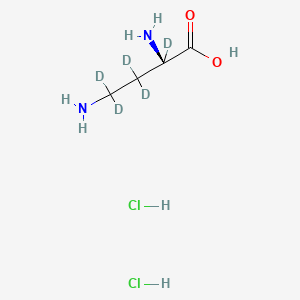
![Methyl 5-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B14033870.png)
